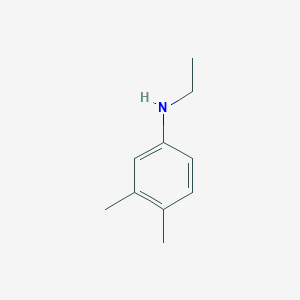

N-ethyl-3,4-dimethylaniline

Beschreibung

Contextualization within Substituted Aniline (B41778) Chemistry

Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. This substitution gives rise to a vast array of molecules with diverse electronic and steric properties, making them crucial building blocks in organic synthesis. The nature and position of the substituents on the aniline ring significantly influence the compound's reactivity, basicity, and potential applications. nih.gov

N-ethyl-3,4-dimethylaniline is a tertiary amine featuring a dimethylamino group attached to a phenyl group. wikipedia.org Specifically, it is an N-alkyated and di-substituted aniline, with an ethyl group on the nitrogen atom and two methyl groups at the 3 and 4 positions of the benzene ring. The presence of the electron-donating ethyl and methyl groups modifies the electron density of the aromatic ring and the nitrogen atom, thereby influencing its chemical behavior in reactions.

The study of substituted anilines is a significant area of chemical research, with applications ranging from the synthesis of dyes and polymers to the development of pharmaceuticals and agrochemicals. wikipedia.org Research in this field often focuses on understanding how different substituents affect the chemical and physical properties of the aniline molecule, such as in the study of their electrochemical oxidation or their use as precursors for more complex molecules. researchgate.net

Academic Significance and Research Trajectory

The academic significance of this compound is primarily linked to its role as a key intermediate in the synthesis of other chemical compounds. sancaiindustry.comsmolecule.comnih.govgoogle.com Its research trajectory has been largely driven by its industrial applications, particularly in the agrochemical sector. google.com

A notable application of this compound is in the synthesis of the dinitroaniline herbicide pendimethalin. google.com Several patents detail the manufacturing processes where this compound is a crucial precursor. google.comgoogle.com The synthesis of this intermediate often starts from o-xylene (B151617), which is nitrated to produce 3,4-dimethyl nitrobenzene (B124822). google.com This is then followed by reductive amination with 3-pentanone (B124093) in the presence of a catalyst to yield N-(1-ethylpropyl)-3,4-dimethylaniline. google.comgoogle.com

While a significant portion of the research on this compound is documented in patents due to its commercial importance, academic studies have also explored various aspects of its synthesis and reactivity. For instance, research has focused on optimizing the synthesis of N-substituted anilines through methods like the reductive amination of nitro compounds. google.com Furthermore, studies on substituted anilines contribute to a broader understanding of reaction mechanisms and structure-activity relationships in organic chemistry. nih.gov The investigation into the properties and reactions of compounds like this compound provides valuable data for the design and synthesis of new molecules with desired functionalities. mdpi.commdpi.com

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | fluorochem.co.uk |

| Appearance | Colorless transparent liquid | sancaiindustry.com |

| Purity | ≥ 98% | google.com |

| Molecular Weight | 149.23 g/mol | |

| Flash Point | 129 °C | chembk.com |

| Vapor Pressure | 0.0021 mmHg at 25°C | chembk.com |

| Solubility | Chloroform (Sparingly), Methanol (B129727) (Sparingly) | chembk.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available spectroscopic information for this compound and related compounds.

| Spectroscopy Type | Data for N-ethyl-3-methylaniline | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.27 – 7.22 (m, 1H), 6.70 (d, J = 7.6 Hz, 1H), 6.58 (d, J = 6.5 Hz, 2H), 3.62 (s, 1H), 3.29 (q, J = 7.1 Hz, 2H), 2.46 (s, 3H), 1.39 (t, J = 7.2 Hz, 3H) | rsc.org |

| ¹³C NMR (126 MHz, CDCl₃) | δ 148.7, 139.0, 129.2, 118.3, 113.7, 110.1, 38.6, 21.8, 15.1 | rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSZFCUTKHUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614432 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27285-20-7 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for N Ethyl 3,4 Dimethylaniline

N-Alkylation Approaches to Dimethylanilines

N-alkylation is a fundamental method for the synthesis of N-substituted anilines. This approach involves the reaction of an aniline (B41778) with an alkylating agent, such as an alkyl halide, to form a new carbon-nitrogen bond. Industrially, aniline is often alkylated with methanol (B129727) in the presence of an acid catalyst to produce N,N-dimethylaniline. wikipedia.orgalfa-chemistry.com

Achieving selective monoalkylation of anilines can be challenging, as the primary amine is susceptible to over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Direct alkylation of a primary amine like 3,4-dimethylaniline (B50824) with an ethylating agent such as ethyl iodide would likely produce a mixture of N-ethyl-3,4-dimethylaniline (secondary amine), N,N-diethyl-3,4-dimethylaniline (tertiary amine), and the starting primary amine.

To favor monoalkylation, several strategies can be employed:

Use of a Large Excess of the Amine: By using a significant excess of the starting aniline relative to the alkylating agent, the probability of the alkylating agent reacting with the more abundant primary amine is increased over the newly formed secondary amine.

Controlled Reaction Conditions: Careful control of reaction temperature and time can help to minimize side reactions and the formation of undesired poly-alkylated products. prepchem.com

Protecting Groups: Although more complex, the use of protecting groups on the nitrogen atom can ensure that only one alkyl group is introduced.

The N-alkylation of anilines can be performed under various conditions, often dictated by the choice of alkylating agent and catalyst.

Liquid-Phase Alkylation: A common industrial method involves heating the aniline with an alcohol (like methanol for methylation) and an acid catalyst, such as sulfuric acid or hydrochloric acid, in an autoclave at high temperatures (200-240°C) and pressures. alfa-chemistry.comprepchem.comgoogle.com For the synthesis of this compound, ethanol (B145695) would be used in place of methanol. The reaction initially forms the secondary amine, but prolonged reaction times or harsher conditions can lead to the tertiary amine. alfa-chemistry.com

Gas-Phase Alkylation: An alternative involves passing a mixture of aniline and alcohol vapor over a solid-acid catalyst at elevated temperatures (e.g., 320°C). alfa-chemistry.com This method can offer advantages such as continuous operation and high conversion rates. alfa-chemistry.com

Catalytic Systems: Various catalysts can facilitate N-alkylation. Mineral acids like sulfuric acid are common. alfa-chemistry.comprepchem.com Metal catalysts, including nickel, iron, aluminum, and copper, have also been employed, particularly in gas-phase reactions. alfa-chemistry.com A patent describes the use of a copper catalyst for the high-pressure ammonolysis of 4-bromo-ortho-xylene to produce 3,4-dimethylaniline, which could then be subjected to N-alkylation. google.com

| Method | Alkylating Agent | Catalyst | Typical Temperature | Pressure | Key Features |

| Liquid-Phase | Alcohols (e.g., Methanol, Ethanol) | Sulfuric Acid | 200-240°C | High (e.g., 30 atm) | Common industrial process; risk of over-alkylation. alfa-chemistry.comprepchem.com |

| Gas-Phase | Alcohols (e.g., Methanol, Ethanol) | Solid-Acid / Metal Oxides | ~320°C | Atmospheric | Allows for continuous operation and high yield. alfa-chemistry.com |

| Laboratory Scale | Alkyl Halides (e.g., Methyl Iodide) | None / Base | Varies | Atmospheric | Classic method, but selectivity can be poor. wikipedia.org |

Reductive Amination Strategies for N-Substituted Anilines

Reductive amination is a highly versatile and controllable method for preparing secondary and tertiary amines, effectively avoiding the issue of over-alkylation common in direct N-alkylation. masterorganicchemistry.comwikipedia.org The process involves two main steps: the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, followed by the reduction of this imine to the corresponding amine. wikipedia.orgyoutube.com

For the synthesis of this compound, the starting materials would be 3,4-dimethylaniline and acetaldehyde (B116499).

The reaction can be performed in a one-pot procedure where the amine, carbonyl compound, and a selective reducing agent are combined. wikipedia.org The choice of reducing agent is crucial. It must be capable of reducing the imine intermediate but not the initial aldehyde, which would lead to the formation of ethanol as a byproduct. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent for selectively reducing imines in the presence of carbonyls. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to sodium cyanoborohydride that is also highly effective. koreascience.kr

Borohydride (B1222165) Exchange Resin (BER): A solid-supported borohydride reagent that offers the advantage of a simple work-up. koreascience.kr

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, can also be used to reduce the imine. youtube.comprepchem.com

| Reducing Agent | Typical Solvent | Key Advantages | Considerations |

| Sodium Cyanoborohydride | Methanol, Ethanol | High selectivity for imines. masterorganicchemistry.com | Highly toxic (cyanide). koreascience.kr |

| Sodium Triacetoxyborohydride | Dichloromethane, Acetic Acid | Mild, effective, less toxic. koreascience.kr | Often preferred in modern synthesis. |

| Borohydride Exchange Resin | Ethanol | Simple work-up procedure. koreascience.kr | Solid-phase reagent. |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Clean reduction, avoids hydride reagents. | Requires pressure equipment. prepchem.com |

Derivatization of 3,4-Dimethylaniline to N-Ethyl Forms

The direct derivatization of 3,4-dimethylaniline to its N-ethyl form encapsulates the application of the aforementioned synthetic strategies. The parent compound, 3,4-dimethylaniline (also known as 3,4-xylidine), is typically synthesized via the nitration of o-xylene (B151617) followed by reduction. google.com A common method for this reduction is catalytic hydrogenation using catalysts like Raney nickel. prepchem.com

Once 3,4-dimethylaniline is obtained, its conversion to this compound can be achieved through:

Direct Ethylation: Reacting 3,4-dimethylaniline with an ethylating agent like ethyl bromide or diethyl sulfate. This route requires careful control to maximize the yield of the desired secondary amine and minimize the formation of the N,N-diethyl tertiary amine.

Reductive Amination: A two-step, one-pot reaction with acetaldehyde and a suitable reducing agent like sodium triacetoxyborohydride. This is often the preferred laboratory method due to its high selectivity for the mono-ethylated product. masterorganicchemistry.com

A related synthesis described in a patent involves the one-step reaction of 3,4-dimethyl nitrobenzene (B124822) with 3-pentanone (B124093) and hydrogen gas over a platinum-on-carbon catalyst to produce N-(1-ethylpropyl)-3,4-dimethylaniline. google.com While this produces a different N-alkyl group, it demonstrates a reductive amination pathway starting directly from the nitroaromatic compound. google.com

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For N-ethyl-3,4-dimethylaniline, ¹H and ¹³C NMR spectroscopy are fundamental in confirming its structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum.

The aromatic region will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the nitrogen (C-1) will be significantly deshielded, appearing at a higher chemical shift. The carbons bearing the methyl groups (C-3 and C-4) and the other aromatic carbons (C-2, C-5, and C-6) will also have characteristic chemical shifts.

The ethyl group will show two signals: one for the methylene carbon (-CH2-) and one for the terminal methyl carbon (-CH3). The methylene carbon, being directly attached to the nitrogen, will be more deshielded than the methyl carbon.

The two methyl groups on the aromatic ring will also give rise to two distinct signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| N-CH₂-CH₃ | 40 - 45 |

| Ar-CH₃ | 15 - 25 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed in the 2850-3000 cm⁻¹ region. nih.gov

C=C aromatic ring stretching: These vibrations are characteristic of the benzene ring and are expected to appear in the 1450-1600 cm⁻¹ region. nih.gov

C-N stretching: The stretching vibration of the aromatic C-N bond is expected to be in the range of 1250-1335 cm⁻¹. orgchemboulder.com

C-H bending vibrations: Bending vibrations for the methyl and methylene groups will be present in the 1375-1470 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C and C-N bonds. Aromatic ring breathing modes, which are often strong in Raman spectra, would be a key feature for identification.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₅N, approximately 149.23 g/mol ).

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for aromatic amines. chemsrc.com A common fragmentation pathway for N-alkylanilines is the alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. In this case, the loss of a methyl radical (CH₃•) would result in a significant fragment ion.

Another prominent fragmentation would be the loss of an ethyl group, leading to a different fragment ion. The aromatic ring itself can also undergo fragmentation, leading to a series of smaller, characteristic ions. Analysis of these fragment ions allows for the confirmation of the structure of the parent molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-ethyl-N,4-dimethylaniline |

| 3,4-dimethylaniline (B50824) |

| N-ethylaniline |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state.

A detailed X-ray diffraction study of this compound would provide definitive information on its crystal system, space group, and the precise coordinates of each atom, leading to a complete picture of its solid-state architecture.

Table 1: Expected Crystallographic Parameters for Aromatic Amines

| Parameter | Expected Feature |

| Crystal System | Commonly observed systems for organic molecules include monoclinic and orthorhombic. |

| Intermolecular Forces | Hydrogen bonding (if primary or secondary amine), van der Waals interactions, and potential π-π stacking. |

| Molecular Geometry | The geometry around the nitrogen atom is expected to be trigonal pyramidal, with the aromatic ring being planar. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic amines like this compound, the primary electronic transitions observed are π → π* and n → π* transitions. nih.govlibretexts.org

The aniline (B41778) chromophore exhibits characteristic absorption bands in the UV region. The presence of alkyl substituents on the benzene ring and the nitrogen atom influences the energy of these transitions and, therefore, the position of the absorption maxima (λmax). Typically, alkyl substitution on the benzene ring causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands. spcmc.ac.in

The UV spectrum of aniline in a neutral solvent shows a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-290 nm. These are attributed to π → π* transitions within the benzene ring, which are affected by the electron-donating amino group. The lone pair of electrons on the nitrogen atom can also undergo an n → π* transition, which is generally weaker and may be obscured by the stronger π → π* absorptions.

For this compound, the presence of the ethyl group on the nitrogen and the two methyl groups on the aromatic ring are expected to cause a red shift in the absorption maxima compared to unsubstituted aniline. The specific λmax values and their corresponding molar absorptivities (ε) would provide a quantitative measure of the electronic transitions. While a specific, publicly available UV-Visible spectrum for this compound is not available, data from related compounds suggest the primary absorption band would likely appear in the 240-260 nm range, with a secondary band in the 290-310 nm region. The solvent used for analysis can also influence the spectrum due to solute-solvent interactions. ajrsp.com

Table 2: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Notes |

| π → π | 240 - 260 and 290 - 310 | These transitions are characteristic of the substituted benzene ring. The exact positions are influenced by the alkyl substituents and the solvent. |

| n → π | Wavelength > 290 | This transition involves the non-bonding electrons on the nitrogen atom. It is typically weak and may be observed as a shoulder on the more intense π → π* bands. |

Computational Chemistry and Theoretical Modeling of N Ethyl 3,4 Dimethylaniline and Substituted Anilines

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of aniline (B41778) derivatives. By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately predict various molecular parameters. These calculations provide deep insights into the molecule's behavior, from its stable conformation to its vibrational modes and electronic properties, which are crucial for understanding its reactivity and potential applications.

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted anilines, DFT methods, particularly B3LYP with basis sets like 6-311++G(d,p), are frequently used to perform these optimizations. This process involves calculating the energy and forces on each atom and adjusting their positions until a stable structure with minimal energy is achieved.

Conformational analysis of N-ethyl-3,4-dimethylaniline involves identifying the various spatial arrangements (conformers) arising from rotation around single bonds, such as the C-N bond and the bonds within the ethyl group. The stability of these conformers is influenced by steric hindrance and electronic effects from the methyl and ethyl groups on the aniline ring. For instance, the orientation of the ethyl group relative to the phenyl ring can lead to different stable conformers. Theoretical calculations help map the potential energy surface, identifying the lowest energy (most stable) conformers and the energy barriers between them. Studies on similar molecules like 2- and 3-ethylaniline (B1664132) have utilized both semiempirical and ab initio calculations to analyze the potential energy surfaces and interpret experimental spectra, revealing the existence of multiple stable conformations.

The optimized geometric parameters, such as bond lengths and angles, for a representative substituted aniline are typically in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters for a Representative Aniline Derivative (Aniline) Calculated at the B3LYP/6-31G(d) Level.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N Bond Length | 1.403 |

| C-C (aromatic) Avg. Bond Length | 1.395 |

| N-H Bond Length | 1.012 |

| C-N-H Bond Angle | 113.1 |

| H-N-H Bond Angle | 110.5 |

Note: Data is representative for the aniline class; specific values for this compound would require a dedicated calculation.

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory can provide a set of harmonic vibrational frequencies.

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. The calculated spectra are then compared with experimentally recorded FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions.

Key vibrational modes for this compound would include:

N-H stretching (if a secondary amine is considered, though the name implies a tertiary amine) or C-H stretching from the ethyl and methyl groups. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ range.

C-N stretching vibrations.

C-C stretching within the aromatic ring, usually found in the 1400–1650 cm⁻¹ region.

CH₃ and CH₂ bending and rocking modes from the ethyl and dimethyl substituents.

Ring bending and torsional modes at lower frequencies.

Studies on similar molecules like N,N-dimethylaniline show good agreement between experimental and scaled theoretical vibrational frequencies, validating the accuracy of the DFT approach.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Substituted Aniline (N,N-Dimethylaniline).

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G**) (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3074 | 3080 |

| CH₃ Symmetric Stretch | 2804 | 2815 |

| C-C Ring Stretch | 1577 | 1585 |

| C-N Stretch | 1350 | 1355 |

Note: Data is for a structurally similar compound, N,N-dimethylaniline, and serves as a representative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto a constant electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red/yellow) localized on the nitrogen atom due to its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack (e.g., protonation). The aromatic ring, activated by the electron-donating amino and methyl groups, would also show regions of negative potential, particularly at the ortho and para positions relative to the amino group, making them susceptible to electrophilic substitution. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential (blue), indicating them as potential sites for weak interactions. This analysis provides a clear, visual guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining a molecule's electronic properties and reactivity.

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for describing molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap suggests high stability and low reactivity.

For this compound, the electron-donating nature of the ethylamino and dimethyl groups increases the energy of the HOMO, making the molecule a good electron donor. The HOMO is typically localized over the aniline ring and the nitrogen atom. The LUMO is generally distributed over the aromatic ring. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, provide precise energy values for these orbitals. For example, studies on methyl-substituted anilines have shown how substituent position affects the HOMO-LUMO gap, with the para-substituted isomer often having the smallest gap and thus the highest reactivity.

Table 3: Calculated FMO Energies and Energy Gap for Representative Aniline Derivatives.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Aniline | -5.58 | -0.27 | 5.31 |

| p-methylaniline | -5.32 | -0.21 | 5.11 |

| p-nitroaniline | -6.69 | -2.80 | 3.89 |

Note: Data derived from studies on substituted anilines illustrates the effect of substituents on frontier orbital energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the localized bonds and lone pairs. It is particularly useful for studying charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT), which contribute to molecular stability.

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization.

In this compound, significant stabilizing interactions would include:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aromatic ring (n → π*). This interaction is characteristic of anilines and is responsible for the electron-donating nature of the amino group and the planarity of the C-N bond.

Hyperconjugative interactions involving the σ bonds of the ethyl and methyl groups donating electron density into the antibonding σ* or π* orbitals of the ring. For example, interactions like σ(C-H) → π*(C-C) contribute to the stability of the molecule.

NBO analysis can quantify the electron density transfer from the donor orbitals to the acceptor orbitals, confirming the occurrence of ICT and providing a quantitative measure of the stabilization energy associated with these delocalization effects.

Key global reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -E_HOMO.

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -E_LUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from a system. Calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Calculated as ω = μ² / (2η).

For this compound, the electron-donating substituents would lead to a relatively low ionization

Quantum Chemical Approaches Beyond DFT (e.g., Wavefunction Theory, Møller-Plesset Perturbation Theory, Coupled-Cluster)

To achieve a high degree of accuracy in describing the electronic structure and properties of molecules like this compound, computational chemists often turn to methods that go beyond the approximations inherent in standard DFT. These advanced techniques, rooted in wavefunction theory, provide a more rigorous treatment of electron correlation, which is crucial for accurate predictions of energies, geometries, and spectroscopic properties.

Møller-Plesset Perturbation Theory (MP) is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by treating electron correlation as a perturbation. chemeurope.comfiveable.mewikipedia.org The theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of accuracy and computational cost. chemeurope.comfiveable.me For substituted anilines, MP2 can provide reliable geometries and vibrational frequencies, accounting for a significant portion of the electron correlation energy. fiveable.me However, the accuracy of MP methods can be system-dependent, and the perturbation series does not always converge smoothly. chemeurope.com

Coupled-Cluster (CC) theory stands as one of the most accurate and reliable quantum chemical methods available for single-reference systems. wikipedia.orgcond-mat.de The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of computational chemistry for its ability to yield results that are very close to experimental values. researchgate.netesqc.org Studies on aniline and its clusters using time-dependent coupled-cluster theory have provided detailed insights into their electronically excited states. nih.gov While computationally demanding, CC methods are invaluable for benchmarking other, less expensive methods and for obtaining highly accurate data on key properties of substituted anilines.

Wavefunction Theory encompasses a broad range of methods, including Configuration Interaction (CI) and Multi-Configurational Self-Consistent Field (MCSCF), which are particularly important for describing molecules with significant multi-reference character, such as those with stretched bonds or in electronically excited states. For many ground-state properties of well-behaved molecules like this compound, single-reference methods like MP2 and CCSD(T) are generally sufficient.

Table 1: Comparison of "Beyond DFT" Quantum Chemical Methods

| Method | Description | Common Applications for Substituted Anilines | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Møller-Plesset Perturbation Theory (MP2) | Treats electron correlation as a second-order perturbation to the Hartree-Fock energy. | Geometry optimization, vibrational frequency calculation, reaction energy profiles. | Good balance of accuracy and computational cost for many systems. | Can be unreliable for systems with strong electron correlation; perturbation series may not converge. |

| Coupled-Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) | A highly accurate method that includes single, double, and a non-iterative correction for triple excitations. | Benchmarking energies, calculating accurate reaction barriers, spectroscopic properties. | Considered the "gold standard" for single-reference systems; highly accurate. | Computationally very expensive, scaling steeply with the size of the system. |

| Wavefunction Theory (general) | A broad class of methods based on the electronic wavefunction, including CI and MCSCF. | Studying excited states, bond-breaking processes, and systems with multi-reference character. | Can handle a wide range of chemical problems, including those where single-reference methods fail. | Can be computationally intensive and require significant user expertise to apply correctly. |

Solvation Models in Computational Studies (e.g., Onsager, Polarizable Continuum Model)

To accurately model chemical phenomena in solution, it is essential to account for the influence of the solvent. Explicitly including a large number of solvent molecules in a quantum chemical calculation is often computationally prohibitive. Therefore, implicit solvation models, which represent the solvent as a continuous medium with specific properties, are widely employed.

The Onsager model , an early and foundational approach, treats the solute as a dipole within a spherical cavity embedded in a dielectric continuum. While historically important, its assumption of a spherical cavity limits its applicability to non-spherical molecules like this compound.

A more sophisticated and widely used approach is the Polarizable Continuum Model (PCM) . mdpi.com In PCM, a more realistic molecular-shaped cavity is constructed around the solute, and the solvent is treated as a polarizable continuum. mdpi.com This model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. mdpi.com PCM and its variants, such as the Conductor-like PCM (C-PCM), are available in many quantum chemistry software packages and can be used in conjunction with various electronic structure methods, including Hartree-Fock and DFT. mdpi.comchemrxiv.org These models have been successfully used to predict properties like pKa values for substituted anilines by calculating the free energy of solvation for the protonated and deprotonated species. chemrxiv.org The accuracy of PCM is dependent on the quality of the cavity construction and the parameters used to define the dielectric medium.

Table 2: Overview of Common Solvation Models

| Solvation Model | Description | Applicability to Substituted Anilines | Advantages | Disadvantages |

|---|---|---|---|---|

| Onsager Model | Represents the solute as a dipole in a spherical cavity within a dielectric continuum. | Limited due to the non-spherical shape of aniline derivatives. | Simple and computationally inexpensive. | The assumption of a spherical cavity is a significant limitation for most molecules. |

| Polarizable Continuum Model (PCM) | Creates a molecular-shaped cavity and models the solvent as a polarizable dielectric continuum. | Widely used for calculating solvation energies, pKa values, and modeling reactions in solution. | Provides a more realistic representation of the solute's shape; computationally efficient. | Accuracy can be sensitive to the definition of the molecular cavity and the parameters of the continuum. |

Prediction of Reactivity and Mechanistic Pathways through Computational Studies

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For substituted anilines like this compound, theoretical studies can provide valuable insights into their behavior in various chemical transformations.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aniline and its derivatives. The ethyl and dimethyl groups on this compound are electron-donating, which activates the aromatic ring towards electrophilic attack. Computational studies on similar molecules can predict the preferred sites of substitution (regioselectivity) by analyzing the distribution of electron density and the stability of the intermediate carbocations (arenium ions). nih.gov The calculated partial charges and Fukui functions can be used to identify the most nucleophilic carbon atoms in the aromatic ring, which are the likely targets for electrophiles.

Oxidation reactions of N,N-dialkylanilines are also of significant interest. Computational studies can help to unravel the complex mechanistic pathways involved in these processes, such as N-dealkylation and ring oxidation. nih.govmdpi.comacs.org For instance, theoretical investigations into the oxidation of N,N-dimethylaniline have explored the initial electron transfer step and the subsequent formation of various products. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, computational models can determine the most favorable reaction pathways and predict the kinetic and thermodynamic feasibility of different transformations.

The study of reaction mechanisms often involves locating transition states and calculating activation energy barriers. High-level quantum chemical methods, such as CCSD(T), are particularly valuable for obtaining accurate barrier heights, which are crucial for predicting reaction rates. rsc.org While such calculations are computationally expensive, they provide a reliable benchmark for understanding the factors that control the reactivity of substituted anilines.

Table 3: Computationally Predicted Reactivity of Substituted Anilines

| Reaction Type | Key Computational Insights | Relevant Theoretical Descriptors |

|---|---|---|

| Electrophilic Aromatic Substitution | Prediction of regioselectivity (ortho, meta, para directing effects), assessment of ring activation/deactivation. | Partial atomic charges, Fukui functions, electrostatic potential maps, stability of arenium ion intermediates. |

| Oxidation (e.g., N-dealkylation) | Elucidation of reaction mechanisms (e.g., electron transfer vs. hydrogen atom transfer), identification of intermediates and products. | Spin density distribution in radical cations, reaction energy profiles, transition state structures, activation energies. |

Applications of N Ethyl 3,4 Dimethylaniline in Organic Synthesis and Catalysis

Role as an Intermediate in Fine Chemical Synthesis

N-ethyl-3,4-dimethylaniline and its structural analogs are important intermediates in the synthesis of fine chemicals, particularly in the agrochemical sector. The N-alkylation of aniline (B41778) derivatives is a crucial reaction for producing molecules with specific biological activities, including herbicides and pharmaceuticals.

A closely related compound, N-(1-ethylpropyl)-3,4-dimethylaniline, serves as a key intermediate in the industrial synthesis of the dinitroaniline herbicide, pendimethalin. google.com The synthesis of this intermediate involves the reaction of 3,4-dimethylaniline (B50824) with 3-pentanone (B124093), followed by reduction. The quality and purity of this substituted aniline intermediate directly influence the quality of the final active ingredient. google.com This underscores the importance of N-alkylated xylidines (dimethylanilines) as foundational molecules in the production of high-value agricultural chemicals. The synthesis of such intermediates often starts with precursor molecules like 3,4-dimethyl nitrobenzene (B124822), which is hydrogenated to form the corresponding aniline. google.com

The general synthetic pathway highlights the role of compounds like this compound as key structural motifs that are further elaborated to create more complex target molecules.

Synthesis of a Pendimethalin Intermediate

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Intermediate |

|---|---|---|---|

| 3,4-dimethylaniline | 3-Pentanone | Hydrogenation (e.g., Pt/C catalyst) | N-(1-ethylpropyl)-3,4-dimethylaniline |

Catalytic Roles in Organic Transformations

Aromatic tertiary amines, including structures analogous to this compound, can play significant catalytic roles in organic transformations. Their basicity and nucleophilicity allow them to act as catalysts or promoters in various reactions. One notable application is in photoinduced polymerization, where the amine can be part of a multicomponent initiator system.

For example, polymers end-functionalized with N,N-dimethylaniline have been used to initiate block copolymerization. researchgate.net In these systems, the aromatic amine acts as a radical source under specific conditions. In visible light-initiated, radical-promoted cationic polymerization, a system can involve a sensitizer dye (like erythrosin B), the aromatic amine, and a diaryliodonium salt. researchgate.net Upon exposure to light, the excited sensitizer interacts with the amine, which generates a radical. This radical is then oxidized by the iodonium salt to produce a carbocation, which initiates the cationic polymerization of monomers like epoxides. researchgate.net Given its similar tertiary amine structure, this compound is a candidate for use in similar catalytic systems.

Components of a Photoinduced Cationic Polymerization System

| Component | Function | Example |

|---|---|---|

| Sensitizer | Absorbs visible light | Erythrosin B (Xanthene Dye) |

| Co-initiator / Radical Source | Generates a radical upon interaction with the excited sensitizer | Aromatic Tertiary Amine (e.g., N,N-dimethylaniline moiety) |

| Oxidizer | Oxidizes the radical to a cation to initiate polymerization | Diphenyliodonium hexafluorophosphate |

Precursor in the Synthesis of Dyes and Pigments

Substituted anilines are foundational precursors in the manufacture of a wide array of organic dyes and pigments. alfa-chemistry.comepa.gov Compounds like N,N-dimethylaniline are key intermediates for commercially important triarylmethane dyes, such as malachite green and crystal violet. wikipedia.org The aniline derivative serves as the core structure which, through reactions like condensation with aldehydes and subsequent oxidation, forms the chromophoric system of the dye.

This compound, as a member of the substituted aniline family, functions as a valuable precursor in this industry. The ethyl and methyl groups on the molecule can be used to tune the final properties of the dye, such as its color, solubility, and fastness. The general process involves the electrophilic substitution on the aromatic ring and reactions involving the tertiary amine nitrogen to build the larger conjugated systems characteristic of dyes.

Dye Classes Derived from Aniline Precursors

| Dye Class | General Description | Role of Aniline Derivative |

|---|---|---|

| Triarylmethane Dyes | Brightly colored dyes with a central carbon atom attached to three aromatic rings. | Forms one or more of the aryl groups in the final structure. |

| Azo Dyes | Characterized by the R−N=N−R′ functional group. | Used as a coupling component in the azo coupling reaction. |

| Xanthene Dyes | Based on the xanthene ring structure. | Can be used to form parts of the resonant structure. |

Application in Polymer Curing Processes

Tertiary amines are widely used as accelerators or promoters in the curing of various thermosetting resins. This compound can function in this capacity, particularly for polyester, vinyl ester, and acrylic resins. wikipedia.orgchemicalbook.com The curing of these resins is often initiated by organic peroxides, such as benzoyl peroxide or methyl ethyl ketone peroxide (MEKP).

The role of the tertiary amine promoter is to accelerate the decomposition of the peroxide into free radicals at ambient temperatures. This allows the polymerization (curing) process to proceed at a practical rate without the need for high temperatures. The amine facilitates a redox reaction with the peroxide, leading to the rapid generation of the radicals that initiate the cross-linking of the polymer chains. The specific structure of the amine, including the presence of alkyl groups like ethyl and methyl, can influence its reactivity and effectiveness as a curing agent. iucr.org Aromatic diamines with bulky ethyl groups are noted for their use as hardeners for polyurethanes and epoxy resins. iucr.org

Role in Resin Curing

| Resin Type | Initiator | Role of this compound |

|---|---|---|

| Unsaturated Polyester Resins | Organic Peroxides (e.g., MEKP) | Accelerator for peroxide decomposition |

| Vinyl Ester Resins | Organic Peroxides (e.g., Benzoyl Peroxide) | Promoter for free-radical generation |

| Acrylic Resins | Organic Peroxides | Activator for room-temperature curing |

Green Chemistry Principles Applied to N Ethyl 3,4 Dimethylaniline Synthesis and Reactions

Sustainable Synthetic Pathways and Process Optimization

Traditional methods for the N-alkylation of anilines often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of salt byproducts and the use of volatile organic solvents. In contrast, sustainable synthetic pathways for N-ethyl-3,4-dimethylaniline focus on atom economy and the use of greener reagents.

One approach to a more sustainable synthesis is the direct N-alkylation of 3,4-dimethylaniline (B50824) using ethanol (B145695) as the alkylating agent. This "borrowing hydrogen" methodology is considered a green process as the only byproduct is water. The development of cost-effective and efficient heterogeneous catalysts is key to the viability of this approach. For instance, a cobalt catalyst supported by a Zr metal-organic framework (UiO-67) has shown significant efficacy in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, suggesting its potential for the ethylation of 3,4-dimethylaniline with ethanol. rsc.org

Another innovative one-step synthesis method for a related compound, N-(1-ethylpropyl)-3,4-dimethylaniline, involves the reaction of 3,4-dimethyl nitrobenzene (B124822) with hydrogen and 3-pentanone (B124093) using a platinum-carbon catalyst and a phosphoric acid-sodium dihydrogen phosphate (B84403) buffer. google.com This method is reported to have a high yield of 99.8% under optimized conditions of 40-55°C and 0.1-0.5 MPa hydrogen pressure. google.com This approach, starting from a nitroaromatic compound, combines reduction and N-alkylation in a single step, thereby simplifying the process and reducing waste.

Process optimization plays a critical role in enhancing the sustainability of these synthetic routes. This includes optimizing parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and selectivity while minimizing energy input and byproduct formation. For industrial-scale production, gas-phase alkylation using catalysts like spherical alumina (B75360) can offer advantages such as continuous operation, high throughput, and reduced wastewater generation compared to liquid-phase methods. alfa-chemistry.com

Table 1: Comparison of Synthetic Pathways for N-Alkylated Anilines

| Feature | Traditional Alkylation (Alkyl Halides) | Borrowing Hydrogen (Ethanol) | One-Step Reductive Alkylation |

|---|---|---|---|

| Alkylating Agent | Ethyl halide | Ethanol | Ketone/Aldehyde + H₂ |

| Primary Byproduct | Salt | Water | Water |

| Catalyst | Often stoichiometric base | Heterogeneous/Homogeneous metal catalyst | Heterogeneous metal catalyst |

| Green Advantage | Low | High atom economy, benign byproduct | Process intensification, reduced steps |

| Potential for this compound | Established but less green | Promising sustainable alternative | Feasible with appropriate starting materials |

Continuous-Flow Microreactor Technology for Enhanced Efficiency

Continuous-flow microreactor technology offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. researchgate.netdurham.ac.uk The small dimensions of microreactors lead to a high surface-area-to-volume ratio, which allows for superior heat and mass transfer. beilstein-journals.org This precise control over reaction parameters can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. researchgate.net

For a reaction such as the N-alkylation of 3,4-dimethylaniline, a continuous-flow setup would involve pumping the reactants, including 3,4-dimethylaniline, an ethylating agent (such as ethanol or diethyl carbonate), and a catalyst solution, through a heated microchannel or a packed-bed microreactor. researchgate.netresearchgate.net The product stream would then be collected continuously. This approach allows for the safe handling of highly reactive intermediates and exothermic reactions, which can be challenging in large-scale batch reactors. beilstein-journals.org

The integration of in-line analytical techniques, such as IR spectroscopy, can enable real-time monitoring and optimization of the reaction conditions. durham.ac.uk Furthermore, the numbering-up (running multiple microreactors in parallel) of these systems provides a straightforward and cost-effective strategy for scaling up production without the need for extensive process redevelopment. researchgate.net While specific studies on the continuous-flow synthesis of this compound are not extensively documented, the successful application of this technology to other N-alkylation reactions and the synthesis of various aniline derivatives demonstrates its significant potential for enhancing the efficiency and sustainability of its production. researchgate.netnih.gov

Table 2: Potential Advantages of Continuous-Flow Synthesis for this compound

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

|---|---|---|

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volumes |

| Scalability | Requires significant redevelopment | Straightforward through numbering-up |

| Process Control | Less precise | Precise control over reaction parameters |

| Yield & Selectivity | Variable | Often higher and more consistent |

Catalyst Development for Environmentally Benign Processes

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, particularly for the synthesis of this compound. The focus is on replacing traditional stoichiometric reagents and hazardous catalysts with more environmentally benign alternatives.

Recent research has explored the use of earth-abundant, non-precious metal catalysts for N-alkylation reactions. For example, cobalt-based catalysts supported on metal-organic frameworks (MOFs) have demonstrated high efficacy for the N-alkylation of anilines with alcohols. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and catalyst leaching into the product. Similarly, nickel-based catalytic systems are being investigated for the selective mono-alkylation of anilines with alcohols. nih.gov

For the related synthesis of 3,4-dimethylaniline via catalytic hydrogenation, water-soluble palladium complexes have been developed. These catalysts can be recycled by simple phase separation, offering a greener alternative to traditional palladium-on-carbon catalysts that can be difficult to recover. google.com

Table 3: Examples of Catalysts for Greener N-Alkylation of Anilines

| Catalyst Type | Metal | Support/Ligand | Advantages | Potential for this compound |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Cobalt | Zr-MOF (UiO-67) | Heterogeneous, reusable, high selectivity | High potential for direct ethylation with ethanol |

| Nickel Complex | Nickel | N-heterocyclic carbene (NHC) | Earth-abundant metal, high activity | Promising for selective N-ethylation |

| Palladium Complex | Palladium | Water-soluble Schiff base | Recyclable through phase separation | Applicable for the synthesis of the 3,4-dimethylaniline precursor |

| Biocatalyst | - | Immobilized Nitroreductase | Mild conditions, aqueous media, high selectivity | Greener synthesis of the 3,4-dimethylaniline precursor |

Solvent-Free and Metal-Free Reaction Conditions

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. The development of solvent-free and metal-free reaction conditions for the synthesis of this compound is therefore highly desirable.

Solvent-free N-alkylation of N,N-dialkylanilines has been achieved using deep eutectic solvents (DESs) as both the catalyst and the reaction medium. researchgate.net For instance, a mixture of choline (B1196258) chloride and zinc chloride has been used for the alkylation of anilines with β-nitrostyrenes at 70°C, offering a recyclable and greener alternative to conventional solvents. researchgate.net

The development of metal-free catalytic systems is another important frontier. Visible-light-induced N-alkylation of anilines has been demonstrated using ammonium (B1175870) bromide as a catalyst in the absence of any metal catalysts, oxidants, or bases. nih.gov This method utilizes light as a clean and renewable energy source, and the reaction proceeds under mild, environmentally friendly conditions. nih.gov While not yet specifically applied to the synthesis of this compound, this approach holds promise for a more sustainable production method.

Furthermore, ultrasound-assisted solventless synthesis of amines has been developed, where aldehydes are generated in situ from benzyl halides and then undergo reductive amination. rsc.org This technique can lead to high yields and selectivity for monoalkylation under environmentally benign conditions.

Table 4: Green Reaction Conditions for N-Alkylation of Anilines

| Condition | Approach | Example | Advantages |

|---|---|---|---|

| Solvent-Free | Deep Eutectic Solvent (DES) | Choline chloride-zinc chloride for alkylation of N,N-dialkylanilines | Reduced solvent waste, recyclable catalyst/medium |

| Metal-Free | Photocatalysis | Visible-light-induced N-alkylation with NH₄Br | Avoids metal contamination, uses renewable energy |

| Solvent-Free | Ultrasound-Assisted | In situ oxidation/reductive amination of benzyl halides | Energy efficient, reduced solvent use, high yields |

Green Metrics Analysis for Process Sustainability Assessment

To quantitatively evaluate the sustainability of different synthetic routes to this compound, various green chemistry metrics can be employed. These metrics provide a framework for assessing the environmental impact of a chemical process and identifying areas for improvement. nih.govmdpi.comrsc.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants. A higher atom economy indicates a more efficient and less wasteful process. For example, the "borrowing hydrogen" N-ethylation of 3,4-dimethylaniline with ethanol would have a high atom economy as the only byproduct is water.

The E-Factor (Environmental Factor) , introduced by Roger Sheldon, is another important metric that is simply the ratio of the mass of waste produced to the mass of the desired product. nih.gov A lower E-Factor indicates a greener process. The pharmaceutical and fine chemical industries traditionally have high E-Factors, and applying green chemistry principles aims to significantly reduce these values.

By applying these metrics to the synthesis of this compound, chemists and chemical engineers can make more informed decisions about which synthetic routes are the most sustainable and where to focus their efforts for process improvement. researchgate.net

Table 5: Key Green Chemistry Metrics for Process Evaluation

| Metric | Calculation | Ideal Value | What it Measures |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of reactant incorporation into the final product |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Total mass efficiency of the entire process, including solvents and workup |

| E-Factor | Total waste (kg) / Product (kg) | 0 | The amount of waste generated per unit of product |

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For N-ethyl-3,4-dimethylaniline, future research is likely to focus on methodologies that offer high yields, selectivity, and environmentally benign conditions.

One promising area is the advancement of one-pot reductive amination techniques. A potential synthetic strategy could involve the direct reaction of 3,4-dimethylnitrobenzene with an ethylating agent in the presence of a heterogeneous catalyst. For instance, a patented method for a similar compound, N-(1-ethyl propyl)-3,4-dimethylaniline, utilizes the reaction of 3,4-dimethyl nitrobenzene (B124822) with 3-pentanone (B124093) and hydrogen over a platinum-carbon catalyst. google.com This approach, which achieves a high yield under relatively mild conditions, could be adapted for the synthesis of this compound by using a suitable two-carbon aldehyde or its equivalent.

Furthermore, the N-alkylation of 3,4-dimethylaniline (B50824) represents a direct and atom-economical route. Research into the use of palladium on carbon (Pd/C) as a catalyst for the N-alkylation of aniline (B41778) derivatives using aldehydes has shown promise. jocpr.com This method proceeds smoothly at room temperature and offers high selectivity, avoiding the formation of quaternary ammonium (B1175870) salts. jocpr.com Future studies could optimize this process for this compound, exploring a range of ethylating agents and catalyst systems to maximize efficiency.

| Potential Synthetic Route | Reactants | Catalyst/Reagents | Key Advantages |

| One-Pot Reductive Amination | 3,4-Dimethylnitrobenzene, Acetaldehyde (B116499) | Platinum on Carbon (Pt/C), H₂ | High yield, mild conditions |

| N-Alkylation | 3,4-Dimethylaniline, Acetaldehyde | Palladium on Carbon (Pd/C), Ammonium Formate | High selectivity, room temperature |

Advanced Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing new chemical transformations. For this compound, future research into its reaction mechanisms could provide valuable insights into its electronic and steric effects.

Electrochemical studies on the anodic oxidation of N-alkylanilines have revealed complex reaction pathways. acs.orgresearchgate.net Investigating the anodic oxidation of this compound could elucidate the influence of the ethyl and dimethyl groups on the stability and reactivity of the resulting radical cations and subsequent coupling reactions. Techniques such as cyclic voltammetry and in-situ spectroelectrochemistry would be invaluable in mapping these mechanistic pathways.

Kinetic studies of the chemical oxidation of aniline and its derivatives have been performed using techniques like Raman spectroscopy. researchgate.net Similar investigations on this compound could quantify the rate of oxidation and identify key intermediates. This would provide a deeper understanding of how the substitution pattern on the aromatic ring and the nitrogen atom affects the reaction kinetics and the structure of the resulting products. researchgate.net

Computational Design and Materials Science Integration

The synergy between computational chemistry and materials science has opened new frontiers in the design of functional materials. For this compound, computational modeling can predict its properties and guide its incorporation into advanced materials.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and properties of molecules. researchgate.net DFT calculations could be employed to predict the oxidation potential, ionization energy, and other electronic properties of this compound. umn.edu These theoretical predictions can be correlated with experimental data to build robust models for designing molecules with tailored electronic characteristics for applications in organic electronics.

In the realm of materials science, aniline derivatives are precursors to conducting polymers. acs.org The polymerization of this compound could lead to novel polymeric materials with unique properties. Computational studies can model the polymerization process and predict the structural and electronic properties of the resulting polymer. researchgate.net Furthermore, the incorporation of this compound as a monomer or a functional additive in polymers could be explored for applications in coatings, adhesives, and composites, where its specific steric and electronic profile might impart desirable characteristics. researchgate.netresearchgate.net

Exploration of New Catalytic Applications

The catalytic activity of aniline derivatives is an area of growing interest. While N,N-dimethylaniline is known to act as a promoter in certain polymerization reactions, the catalytic potential of this compound remains largely unexplored. wikipedia.org

Future research could investigate the use of this compound as a catalyst or co-catalyst in various organic transformations. Its basicity and steric bulk could be advantageous in reactions requiring a specific type of amine catalyst. For instance, it could be explored as a catalyst in the formation of polyurethanes, where tertiary amines are known to play a crucial role. researchgate.net

Moreover, this compound could serve as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the electronic properties of the substituted aniline ring could influence the catalytic activity of the metal complex. Such complexes could be screened for activity in a range of catalytic reactions, including cross-coupling reactions and hydrogenation. researchgate.net The development of metal-free catalytic systems is also a significant area of research, and the potential of this compound as an organocatalyst warrants investigation. mdpi.com

Q & A

Q. What are the optimal methods for synthesizing N-ethyl-3,4-dimethylaniline in laboratory settings?

- Methodological Answer : The synthesis of This compound typically involves alkylation or reductive amination. For continuous synthesis, heterogeneous catalysts (e.g., metal-supported zeolites or acidic resins) are recommended to improve yield and selectivity. A study on related compounds demonstrated that optimizing catalyst loading (5–10 wt%) and reaction temperature (80–120°C) enhances efficiency . Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the target compound from byproducts like unreacted aniline derivatives. Safety protocols, including fume hood use and PPE (gloves, goggles), must be prioritized due to the compound’s toxicity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 3 and 4).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 163.1).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves steric effects and substituent orientations, as shown in studies of analogous compounds .

Q. What safety protocols are essential when handling This compound in experimental workflows?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use respiratory protection if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure (H333 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin (H313) or eyes; rinse immediately with water for 15 minutes if exposed .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can catalytic mechanisms be elucidated in reactions involving this compound derivatives?

- Methodological Answer : Mechanistic studies require a combination of kinetic experiments and computational modeling:

- Kinetic Profiling : Monitor reaction rates under varying temperatures (25–150°C) and pressures to identify rate-limiting steps.

- Density Functional Theory (DFT) : Calculate activation energies and transition states for key steps (e.g., alkylation or ring substitution). A study on N-substituted maleimides used DFT to map charge transfer regions and predict regioselectivity .

- In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species (e.g., imine or carbocation intermediates) during catalysis .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Conflicting data (e.g., NMR splitting patterns or unexpected MS fragments) may arise from impurities, tautomerism, or solvent effects. Address this by:

- Reproducing Experiments : Verify results across multiple instruments/labs.

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Theoretical Validation : Compare experimental spectra with simulated data from quantum chemistry software (e.g., Gaussian or ORCA) .

- Crystallographic Corroboration : Resolve ambiguities by cross-referencing with X-ray structures of derivatives, as done for N-[(E)-4-fluorobenzylidene]-3,4-dimethylaniline .

Q. How does steric hindrance from substituents affect the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Steric effects from the ethyl and methyl groups can block electrophilic attack at the ortho and para positions. To quantify this:

- Molecular Modeling : Use software like Avogadro or PyMol to visualize steric bulk and calculate solvent-accessible surface areas.

- Competitive Reactions : Compare reaction rates with less-hindered analogs (e.g., N-methyl derivatives) under identical conditions.

- Electron Density Analysis : DFT-based Mulliken charges or electrostatic potential maps predict preferential attack sites. For example, studies on N-ethyl-3,4-methylenedioxyaniline derivatives showed reduced reactivity at crowded positions .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported melting points or catalytic yields may arise from impurities or unoptimized reaction conditions.

- Resolution :

Repeat synthesis with stricter purification (e.g., recrystallization from ethanol/water).

Validate purity via elemental analysis (C, H, N) and DSC (differential scanning calorimetry).

Cross-check catalytic data with controlled variables (e.g., catalyst pre-treatment, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.